Dodecyl 4-ethenylbenzoate
Description
Dodecyl 4-ethenylbenzoate is an ester derivative of benzoic acid, characterized by a dodecyl (C12) alkyl chain esterified at the para position of the benzene ring, with an additional ethenyl (vinyl) group attached. This compound belongs to a broader class of surfactants and liquid crystalline materials, where structural modifications (e.g., alkyl chain length, substituent groups) significantly influence physical properties and applications.
Properties
CAS No. |
127991-64-4 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
dodecyl 4-ethenylbenzoate |
InChI |
InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-18-23-21(22)20-16-14-19(4-2)15-17-20/h4,14-17H,2-3,5-13,18H2,1H3 |
InChI Key |
SAWZROBJJFFFHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=C |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Dodecyl 4-ethenylbenzoate can be synthesized through the esterification of 4-ethenylbenzoic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Transesterification: Another method involves the transesterification of methyl 4-ethenylbenzoate with dodecanol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dodecyl 4-ethenylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form dodecyl 4-ethylbenzoate.
Substitution: The ethenyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of dodecyl 4-ethenylbenzoic acid.
Reduction: Formation of dodecyl 4-ethylbenzoate.
Substitution: Formation of halogenated derivatives like dodecyl 4-chloroethenylbenzoate.
Scientific Research Applications
Chemistry:
- Used as a surfactant in the formulation of emulsions and dispersions.
- Acts as an intermediate in the synthesis of other organic compounds.
Biology:
- Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine:
- Investigated for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry:
- Utilized in the production of detergents and cleaning agents.
- Employed in the manufacture of personal care products like shampoos and lotions.
Mechanism of Action
Molecular Targets and Pathways:
- The surfactant properties of dodecyl 4-ethenylbenzoate are attributed to its ability to reduce surface tension between different phases, such as oil and water.
- It interacts with lipid bilayers in biological membranes, enhancing the permeability and facilitating the delivery of active ingredients.
Comparison with Similar Compounds
Key Structural Features
The following table summarizes critical structural differences and their implications:
Physical and Chemical Properties
- Crystallization Behavior: SDS (a sulfate surfactant) exhibits micellar crystallization influenced by additives. For example, divalent cations (e.g., Ca²⁺) promote hexagonal crystal formation, while monovalent ions (e.g., K⁺) inhibit crystallization kinetics . Dodecyl 4-hydroxybenzoate, with its hydroxyl group, likely undergoes hydrogen bonding, affecting solubility and crystal morphology compared to the ethenyl variant, which lacks polar substituents .
- Thermal Stability :
SDS shows a melting point of ~206°C, while dodecyl 4-hydroxybenzoate derivatives may have lower melting points due to reduced ionic interactions. The ethenyl group in this compound could further lower melting points by introducing steric hindrance and reducing packing efficiency.
Surfactant and Micellar Behavior
- SDS forms micelles in aqueous solutions, with crystallization kinetics modulated by additives (e.g., Ca²⁺ increases crystal growth rate by 30%) . This compound, as a non-ionic surfactant, may exhibit lower critical micelle concentration (CMC) than SDS due to its hydrophobic dodecyl chain but lack the ionic interactions crucial for temperature-dependent phase transitions.
Q & A
Q. What are the established synthetic routes for Dodecyl 4-ethenylbenzoate, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via esterification of 4-ethenylbenzoic acid with dodecanol under acidic catalysis. Key variables include:
- Temperature: Optimal yields (≥85%) are achieved at 80–100°C, as lower temperatures slow reaction kinetics .
- Catalyst: Sulfuric acid (0.5–1.0 mol%) is commonly used, but p-toluenesulfonic acid may reduce side reactions like polymerization of the ethenyl group .
- Solvent: Toluene or xylene improves miscibility of reactants.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the ester from unreacted alcohol or acid .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR: Key peaks include the ethenyl protons (δ 5.2–5.4 ppm, doublet; δ 6.7–6.9 ppm, doublet of doublets) and the dodecyl chain (δ 0.88 ppm, triplet; δ 1.2–1.4 ppm, multiplet) .
- IR: Ester carbonyl stretch at ~1720 cm⁻¹ and ethenyl C=C stretch at ~1630 cm⁻¹ .
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 316.5 (C₂₁H₃₂O₂) with fragmentation patterns confirming the dodecyl chain and benzoate moiety .
Purity should be validated via HPLC (C18 column, acetonitrile/water gradient) to detect unreacted starting materials or oligomers .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?
Methodological Answer: Discrepancies in properties often arise from differences in sample purity or measurement techniques. To address this:
- Reproducibility Testing: Synthesize the compound using identical protocols across multiple labs and compare results (e.g., melting point variations ±2°C) .
- Standardized Protocols: Use DSC (Differential Scanning Calorimetry) for melting point analysis and shake-flask method for solubility in solvents like hexane, ethanol, and DMSO .
- Meta-Analysis: Compare data from peer-reviewed studies (e.g., NIST databases) while excluding non-validated sources .
Q. How does the alkyl chain length in this compound derivatives affect their phase behavior in polymer matrices?
Methodological Answer:
- Experimental Design: Prepare derivatives with varying alkyl chains (C8–C18) and incorporate them into polystyrene or PMMA matrices (5–20 wt%).
- Characterization: Use SAXS/WAXS to analyze phase separation and DSC for glass transition temperature (Tg) shifts. Longer chains (e.g., C18) increase Tg by 10–15°C due to reduced mobility .
- Contradiction Management: If phase behavior deviates from theoretical models (e.g., Flory-Huggins), assess purity via GPC and repeat experiments under inert atmosphere to rule out oxidation .
Q. What advanced analytical methods quantify degradation products of this compound under UV exposure?
Methodological Answer:
- Accelerated Aging: Expose samples to UV light (λ = 254–365 nm) for 24–72 hours.
- LC-MS/MS Analysis: Identify degradation products like 4-ethenylbenzoic acid (m/z 148.1) and dodecanol (m/z 186.3) using a reverse-phase column and electrospray ionization .
- Kinetic Modeling: Apply first-order decay models to predict shelf-life, ensuring replicate experiments (n ≥ 3) to account for variability .
Methodological Best Practices
- Data Validation: Cross-reference experimental results with NIST databases and avoid reliance on unverified platforms like BenchChem .
- Error Analysis: Quantify uncertainties in measurements (e.g., ±0.5°C for melting points) and document instrument calibration protocols .
- Ethical Compliance: Follow safety guidelines for handling esters (e.g., PPE, fume hoods) as per SDS recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
